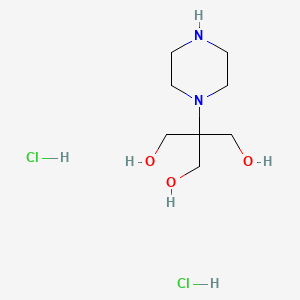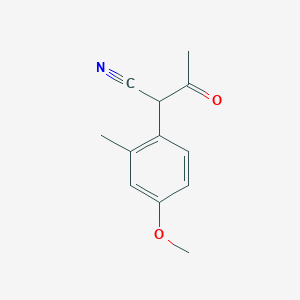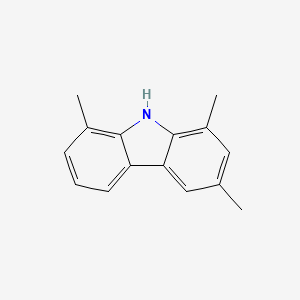
(R)-3-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-6-(methylamino)pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-6-(methylamino)pyrimidin-4(3H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine ring, a pyrimidinone core, and a phenylbutanoyl group, making it a unique molecule with interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-6-(methylamino)pyrimidin-4(3H)-one typically involves multiple steps, including the formation of the piperidine ring, the attachment of the phenylbutanoyl group, and the construction of the pyrimidinone core. Each step requires specific reagents and conditions to ensure the desired stereochemistry and purity of the final product.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine. This step often requires a strong base and a polar solvent to facilitate the cyclization process.
Attachment of the Phenylbutanoyl Group: The phenylbutanoyl group can be introduced through an acylation reaction using a phenylbutanoyl chloride and a suitable base, such as triethylamine. This reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Construction of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a condensation reaction involving a suitable amine and a carbonyl compound. This step often requires a catalyst, such as a Lewis acid, to promote the formation of the pyrimidinone ring.
Industrial Production Methods
Industrial production of ®-3-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-6-(methylamino)pyrimidin-4(3H)-one may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring, where nucleophiles can replace existing substituents. Common reagents include alkyl halides and nucleophilic bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other strong reducing agents.
Substitution: Alkyl halides, nucleophilic bases, and other suitable nucleophiles.
Major Products Formed
Oxidation: Ketones, aldehydes, and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-3-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-6-(methylamino)pyrimidin-4(3H)-one is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to interact with proteins, nucleic acids, and other biomolecules makes it a valuable tool for understanding biological processes at the molecular level.
Medicine
In medicine, ®-3-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-6-(methylamino)pyrimidin-4(3H)-one has potential applications as a therapeutic agent. Its unique structure and chemical properties may allow it to interact with specific molecular targets, leading to the development of new drugs for various diseases.
Industry
In industry, this compound can be used as an intermediate in the synthesis of other valuable chemicals. Its versatility and reactivity make it a useful starting material for the production of a wide range of industrial products.
Mécanisme D'action
The mechanism of action of ®-3-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-6-(methylamino)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects.
Molecular Targets and Pathways
Enzymes: The compound may inhibit or activate specific enzymes, leading to changes in metabolic pathways and cellular processes.
Receptors: The compound may bind to specific receptors, modulating their signaling pathways and affecting cellular responses.
Proteins: The compound may interact with other proteins, altering their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-3-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-6-(methylamino)pyrimidin-4(3H)-one: The compound itself.
(S)-3-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-6-(methylamino)pyrimidin-4(3H)-one: The enantiomer of the compound.
3-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-6-(methylamino)pyrimidin-4(3H)-one: The racemic mixture of the compound.
Uniqueness
The uniqueness of ®-3-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-6-(methylamino)pyrimidin-4(3H)-one lies in its specific stereochemistry and the presence of multiple functional groups. This allows it to interact with a wide range of molecular targets and participate in various chemical reactions, making it a valuable compound for scientific research and industrial applications.
Propriétés
Formule moléculaire |
C21H28N4O3 |
|---|---|
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
3-[[4-hydroxy-1-[(3R)-3-phenylbutanoyl]piperidin-4-yl]methyl]-6-(methylamino)pyrimidin-4-one |
InChI |
InChI=1S/C21H28N4O3/c1-16(17-6-4-3-5-7-17)12-19(26)24-10-8-21(28,9-11-24)14-25-15-23-18(22-2)13-20(25)27/h3-7,13,15-16,22,28H,8-12,14H2,1-2H3/t16-/m1/s1 |
Clé InChI |
ZBYDPBIPECRONP-MRXNPFEDSA-N |
SMILES isomérique |
C[C@H](CC(=O)N1CCC(CC1)(CN2C=NC(=CC2=O)NC)O)C3=CC=CC=C3 |
SMILES canonique |
CC(CC(=O)N1CCC(CC1)(CN2C=NC(=CC2=O)NC)O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




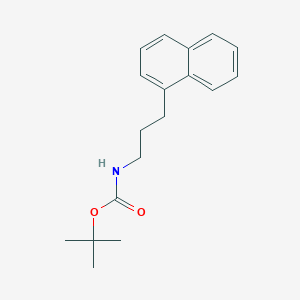
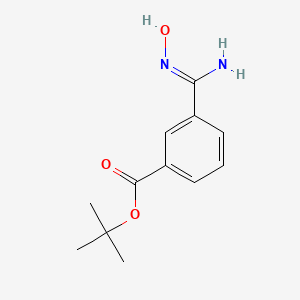
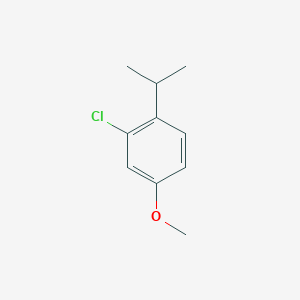
![[2,2'-Bipyridine]-4,4'-dicarboxylic acid hydrate](/img/structure/B12974221.png)
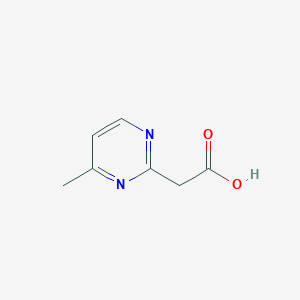
![6-Methyl-2-(trifluoromethyl)oxazolo[5,4-b]pyridine](/img/structure/B12974235.png)
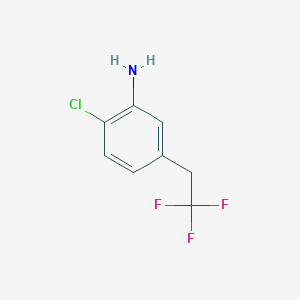
![5-Amino-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12974253.png)
